molecular formula C14H17IN6OS B1442577 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306738-91-9

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1442577
CAS No.: 1306738-91-9
M. Wt: 444.3 g/mol
InChI Key: OWBSENATMOVZME-UHFFFAOYSA-N
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Description

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C14H17IN6OS and its molecular weight is 444.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular processes . The interaction with these enzymes involves binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing or destabilizing their structures .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, this compound affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, interfering with their normal functions . This binding can lead to the inhibition of transcription and translation processes, ultimately affecting protein synthesis. Additionally, this compound can inhibit or activate enzymes by altering their conformations, thereby modulating their catalytic activities . Changes in gene expression are also observed, as this compound can act as an epigenetic modulator, influencing the methylation and acetylation of histones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause chronic effects, such as sustained inhibition of cell proliferation and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound can influence metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function, as it may interact with different biomolecules in various cellular environments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and histones, or to the mitochondria, where it can influence cellular respiration . The subcellular localization of this compound can determine its specific effects on cellular processes and overall cell function .

Properties

IUPAC Name

2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN6OS/c1-2-7-21-12(8-17-11-5-3-10(15)4-6-11)19-20-14(21)23-9-13(22)18-16/h2-6,17H,1,7-9,16H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBSENATMOVZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110264
Record name Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-91-9
Record name Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 3
2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 5
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2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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